molecular formula C14H21F2N5O2S B10957700 1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10957700
M. Wt: 361.41 g/mol
InChI Key: XODXNWWAQHNYKR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a difluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, often using reagents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

1-(Difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects is largely dependent on its application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could interact with metabolic pathways, influencing processes such as signal transduction or gene expression.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide
  • 1-(Chloromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness: 1-(Difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific chemical behavior, such as in the design of pharmaceuticals or advanced materials.

Properties

Molecular Formula

C14H21F2N5O2S

Molecular Weight

361.41 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H21F2N5O2S/c1-6-20-11(4)12(9(2)17-20)7-19(5)24(22,23)13-8-21(14(15)16)18-10(13)3/h8,14H,6-7H2,1-5H3

InChI Key

XODXNWWAQHNYKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)S(=O)(=O)C2=CN(N=C2C)C(F)F)C

Origin of Product

United States

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